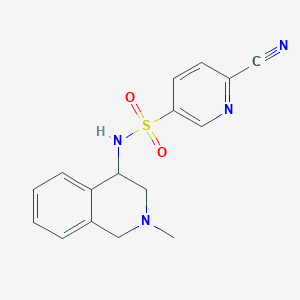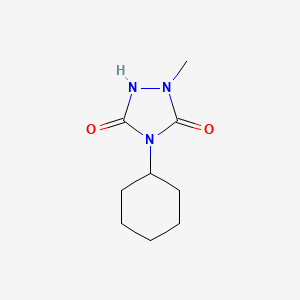
4-Cyclohexyl-1-methyl-1,2,4-triazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyl-1-methyl-1,2,4-triazolidine-3,5-dione is an organic compound with the molecular formula C9H15N3O2. It is a member of the triazolidine family, characterized by a triazolidine ring structure. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-1-methyl-1,2,4-triazolidine-3,5-dione typically involves the reaction of cyclohexylamine with methyl isocyanate, followed by cyclization to form the triazolidine ring. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include dichloromethane or toluene
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclohexyl-1-methyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides
Reduction: Reduction reactions can yield amine derivatives
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Acetone, ethanol, water
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-Cyclohexyl-1-methyl-1,2,4-triazolidine-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its therapeutic potential in drug development
Industry: Utilized in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism by which 4-Cyclohexyl-1-methyl-1,2,4-triazolidine-3,5-dione exerts its effects involves its interaction with specific molecular targets. The triazolidine ring structure allows it to form stable complexes with various substrates, influencing biochemical pathways and reactions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-1,2,4-triazolidine-3,5-dione
- 4-Phenyl-1,2,4-triazolidine-3,5-dione
- 4-Benzyl-1,2,4-triazolidine-3,5-dione
Uniqueness
4-Cyclohexyl-1-methyl-1,2,4-triazolidine-3,5-dione is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Propiedades
IUPAC Name |
4-cyclohexyl-1-methyl-1,2,4-triazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-11-9(14)12(8(13)10-11)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJNTMSYPVBCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)N1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
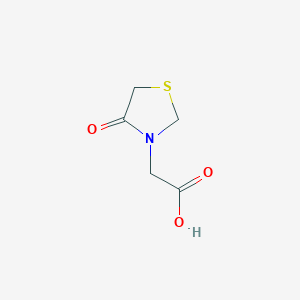
![3-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2561692.png)
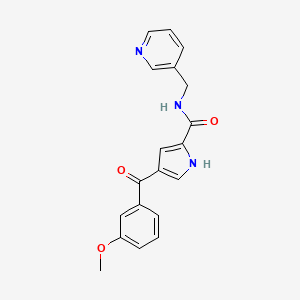
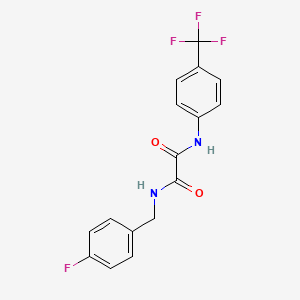
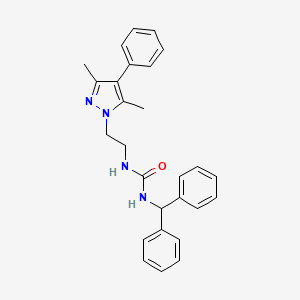
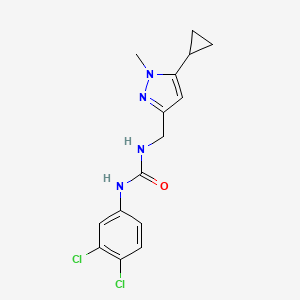
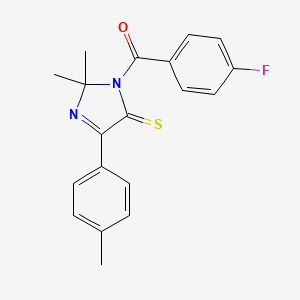
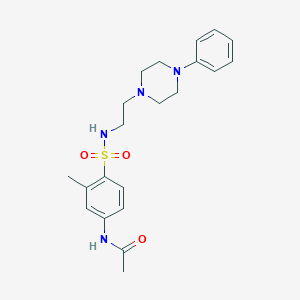
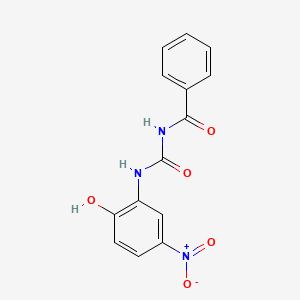
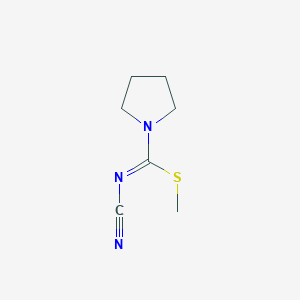
![2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B2561705.png)
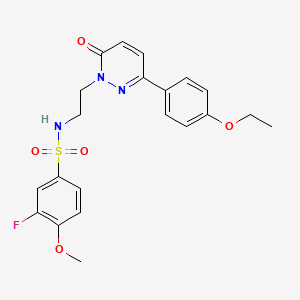
![2-(4-acetylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2561710.png)
